6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyridazine-3-carboxamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazole and thiazole rings through various coupling reactions. Key steps in the synthesis may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Pyrazole Ring: This step often involves the reaction of the pyridazine intermediate with a pyrazole derivative under suitable conditions.
Attachment of the Thiazole Ring: This can be accomplished through a condensation reaction with a thiazole derivative.
Final Coupling and Functionalization: The final product is obtained by coupling the intermediate with the methoxyphenyl group and any necessary functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Coupling Reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular framework.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions such as palladium or copper complexes. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyridazine-3-carboxamide will depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)pyridazine-3-carboxamide include other pyridazine derivatives with different substituents. Examples include:
6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the thiazole and methoxyphenyl groups.
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the thiazole and ethyl linkers.
N-(2-(4-methoxyphenyl)thiazol-4-yl)pyridazine-3-carboxamide: Lacks the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of both pyrazole and thiazole rings, along with the methoxyphenyl group, provides a versatile scaffold for further modification and exploration in various research fields.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-12-15(2)28(27-14)20-9-8-19(25-26-20)21(29)23-11-10-17-13-31-22(24-17)16-4-6-18(30-3)7-5-16/h4-9,12-13H,10-11H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKUPVKWODZMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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